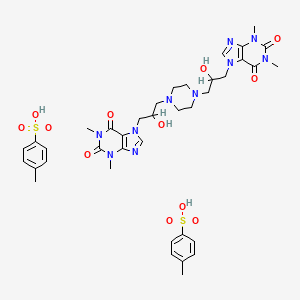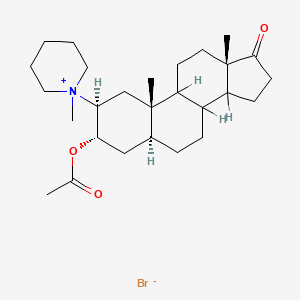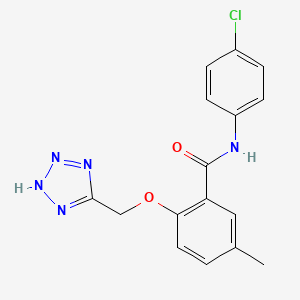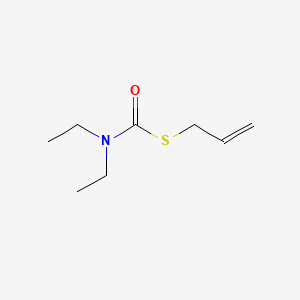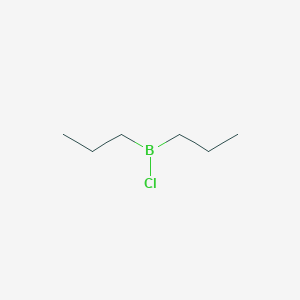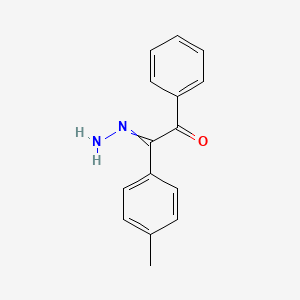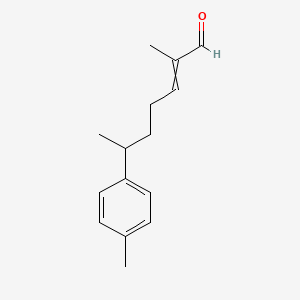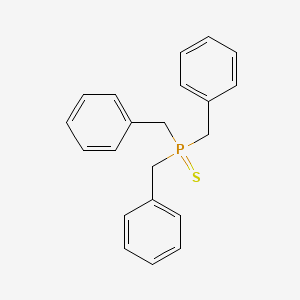
Phosphine sulfide, tris(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine sulfide, tris(phenylmethyl)-, is a pentavalent derivative of organophosphines. It is known for its stability towards oxidation and is often used as a synthetic intermediate for organophosphines. This compound is particularly valued for its low polarity, high solubility, and stability, making it suitable for chromatographic purification .
準備方法
Synthetic Routes and Reaction Conditions
Phosphine sulfide, tris(phenylmethyl)-, can be synthesized by reacting triphenylphosphine with elemental sulfur. The reaction is rapid and can be carried out at room temperature with a sufficient amount of solvent. This method is considered green and efficient, providing excellent access to the compound .
Industrial Production Methods
While specific industrial production methods for phosphine sulfide, tris(phenylmethyl)-, are not extensively documented, the general approach involves the use of triphenylphosphine and sulfur in a controlled environment to ensure high yield and purity .
化学反応の分析
Types of Reactions
Phosphine sulfide, tris(phenylmethyl)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: It can participate in substitution reactions where the thiophosphinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include elemental sulfur, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
科学的研究の応用
Phosphine sulfide, tris(phenylmethyl)-, has several scientific research applications:
Chemistry: It is used as a synthetic intermediate and a ligand in various chemical reactions.
Biology: It is employed in the study of biological systems due to its stability and reactivity.
Industry: It is used in the production of functional materials, organocatalysts, and extractants.
作用機序
The mechanism by which phosphine sulfide, tris(phenylmethyl)-, exerts its effects involves the interaction of the thiophosphinyl group with various molecular targets. This interaction can lead to the formation of stable complexes and facilitate catalytic processes. The pathways involved include the formation of P-C and P-S bonds, which are crucial for its reactivity and stability .
類似化合物との比較
Similar Compounds
Phosphine oxides: More polar and often used in different synthetic applications.
Phosphine-borane complexes: Known for their stability and ease of handling.
Other phosphine sulfides: Similar in structure but may vary in reactivity and applications.
Uniqueness
Phosphine sulfide, tris(phenylmethyl)-, is unique due to its combination of low polarity, high solubility, and stability. These properties make it particularly suitable for chromatographic purification and as a synthetic intermediate in various chemical processes .
特性
CAS番号 |
21187-15-5 |
|---|---|
分子式 |
C21H21PS |
分子量 |
336.4 g/mol |
IUPAC名 |
tribenzyl(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/C21H21PS/c23-22(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChIキー |
RFOIHTAUNUSRFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CP(=S)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


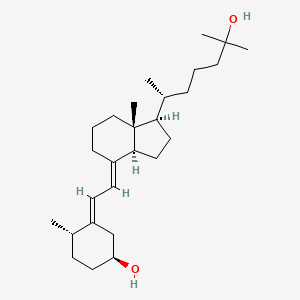
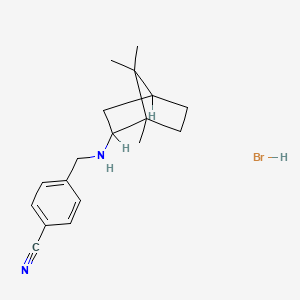
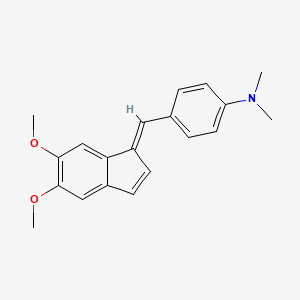
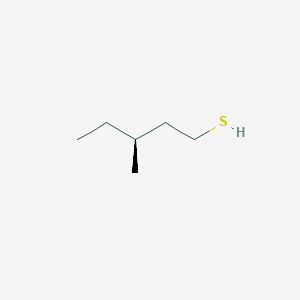
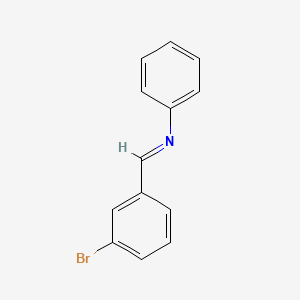
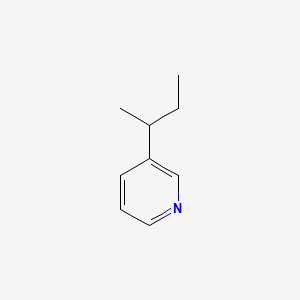
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
